4,6-dimethyl-2-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}pyrimidine
Description
The compound 4,6-dimethyl-2-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}pyrimidine features a pyrimidine core substituted at positions 2, 4, and 5. The 2-position is functionalized with a 3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl group, combining a strained four-membered azetidine ring with a 2-methylpyridyloxy substituent. The 4,6-dimethyl groups enhance lipophilicity, while the azetidine-pyridyloxy moiety may influence conformational rigidity and binding affinity.
Properties
IUPAC Name |
4,6-dimethyl-2-[3-(2-methylpyridin-4-yl)oxyazetidin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-10-7-13(4-5-16-10)20-14-8-19(9-14)15-17-11(2)6-12(3)18-15/h4-7,14H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWOCITQDDQXEDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CC(C2)OC3=CC(=NC=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4,6-Dimethyl-2-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
The molecular formula of the compound is with a molecular weight of approximately 270.33 g/mol. Its structure includes a pyrimidine ring substituted with a dimethyl group and an azetidine moiety linked to a 2-methylpyridine.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 270.33 g/mol |
| IUPAC Name | This compound |
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrimidine compounds exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have shown inhibitory effects on various cancer cell lines. A notable study indicated that certain pyrimidine derivatives had IC50 values in the low micromolar range against human cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer) .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Compounds similar to this structure have been reported to inhibit enzymes involved in cancer cell proliferation, such as protein kinases and histone deacetylases (HDACs).
- Induction of Apoptosis : Studies have shown that these compounds can trigger apoptosis in cancer cells by activating caspase pathways and altering mitochondrial membrane potential .
- Anti-inflammatory Effects : Some derivatives also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators, which may contribute to their anticancer effects .
Case Study 1: Antitumor Efficacy
A recent study evaluated the antitumor efficacy of a related compound in murine models. The results indicated a significant reduction in tumor size when treated with the compound compared to control groups. The study highlighted the compound's ability to inhibit tumor growth through apoptosis induction and cell cycle arrest at the G1 phase .
Case Study 2: Inhibition of Sirtuin Activity
Another investigation focused on the inhibition of Sirtuin enzymes by compounds related to this compound. The findings suggested that these compounds could selectively inhibit Sirtuin 2, leading to enhanced acetylation of target proteins involved in cellular metabolism and apoptosis .
Scientific Research Applications
Kinase Inhibition
One of the primary applications of this compound is its role as a kinase inhibitor . Kinases are critical enzymes in signal transduction pathways that regulate various cellular functions, including proliferation, differentiation, and apoptosis. The compound has shown potential in inhibiting specific kinases associated with cancer progression, such as c-Met and KDR (VEGFR2) .
Table 1: Kinases Targeted by 4,6-Dimethyl-2-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}pyrimidine
| Kinase | Function | Role in Disease |
|---|---|---|
| c-Met | Cell growth and motility | Associated with various cancers |
| KDR | Angiogenesis | Involved in tumor vascularization |
| c-Kit | Hematopoiesis | Linked to gastrointestinal stromal tumors |
| Flt-3 | Hematopoietic growth | Associated with acute myeloid leukemia |
Cancer Treatment
The compound's ability to inhibit kinase activity positions it as a candidate for cancer therapeutics. Studies have indicated that compounds similar to this compound can effectively reduce tumor growth and metastasis in preclinical models .
Case Studies
Several case studies illustrate the efficacy of compounds with similar structures in clinical settings:
- Case Study: c-Met Inhibition
- Case Study: MEK Inhibition
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Compound A : 2-(4,6-Dimethylpyrimidin-2-yl)-1-[1-(4-hydroxy-6-methylpyran-2-one-3-yl)ethylidene]hydrazine ()
- Structure: Pyrimidine core with a hydrazine linker to a pyranone ring.
- Key Differences: Replaces the azetidine-pyridyloxy group with a hydrazine-pyranone system. Lacks the rigid azetidine ring, increasing flexibility but reducing steric constraints.
- Synthesis: Condensation of dehydroacetic acid and 2-hydrazino-4,6-dimethylpyrimidine, followed by rearrangement .
Compound B : 4,6-Dimethyl-2-(4-{[(2-Methylpyridin-4-yl)Oxy]Methyl}Piperidin-1-yl)Pyrimidine (BK80738, )
- Structure : Piperidine ring (six-membered) substituted with a methyleneoxy-linked 2-methylpyridyl group.
- Key Differences :
- Ring Size : Piperidine (6-membered) vs. azetidine (4-membered), leading to greater conformational flexibility in BK80736.
- Substituent Connectivity : BK80738 uses a methyleneoxy (-CH2-O-) linker, whereas the target compound directly links oxygen to azetidine.
- Molecular Weight : 312.41 g/mol (BK80738) vs. ~271.3 g/mol (target compound), affecting solubility and bioavailability .
Compound C : TLR7-9 Antagonists with Azetidine-TetrahydroPyrazoloPyridine Motifs ()
- Structure : Azetidine linked to tetrahydro-pyrazolo-pyridine cores.
- The pyridyloxy group in the target compound may offer distinct electronic profiles compared to pyrazolo-pyridine systems .
Comparative Data Table
Pharmacological Implications
- Azetidine vs. Piperidine-based compounds like BK80738 may exhibit broader tissue distribution .
- Pyridyloxy vs. Pyrazolo-Pyridine : The pyridyloxy group’s electron-rich nature could facilitate π-π stacking or hydrogen bonding, differing from the pyrazolo-pyridine’s fused heterocyclic system in Compound C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
